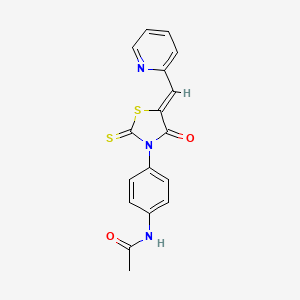

(Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide

CAS No.: 868148-24-7

Cat. No.: VC4362920

Molecular Formula: C17H13N3O2S2

Molecular Weight: 355.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868148-24-7 |

|---|---|

| Molecular Formula | C17H13N3O2S2 |

| Molecular Weight | 355.43 |

| IUPAC Name | N-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |

| Standard InChI | InChI=1S/C17H13N3O2S2/c1-11(21)19-12-5-7-14(8-6-12)20-16(22)15(24-17(20)23)10-13-4-2-3-9-18-13/h2-10H,1H3,(H,19,21)/b15-10- |

| Standard InChI Key | XQTZPHCERADDJP-GDNBJRDFSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Introduction

Chemical Structure and Nomenclature

The compound (Z)-N-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide (CAS 868148-24-7) is a thioxothiazolidine derivative with a complex heterocyclic framework. Its molecular formula is C₁₇H₁₃N₃O₂S₂, and its molecular weight is 355.43 g/mol. The structure comprises a thiazolidine ring (5-membered, sulfur-nitrogen heterocycle), a pyridin-2-ylmethylene group, and an acetamide moiety attached to a phenyl ring. The stereochemistry at the thiazolidine ring’s double bond is specified as Z (cis) configuration.

Key structural features:

-

Thioxothiazolidine core: Contains a sulfur atom at position 2 and a ketone at position 4.

-

Pyridin-2-ylmethylene substituent: A conjugated system extending from the thiazolidine ring.

-

Acetamide-phenyl group: Enhances solubility and potential hydrogen-bonding interactions.

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Ethanol, DMF | |

| Temperature | Reflux (80–100°C) | |

| Reaction Time | 6–12 hours | |

| Catalyst | Piperidine, Acetic Acid |

Biological Activities

This compound exhibits diverse biological activities, primarily due to its thioxothiazolidine core and substituents.

Urease Inhibition

Thioxothiazolidine-acetamides are potent urease inhibitors. A related study demonstrated IC₅₀ values in the 1.47–9.274 µM range, surpassing hydroxyurea (IC₅₀ = 100 µM) . The mechanism involves chelation of nickel ions in the urease active site, disrupting enzymatic activity .

Anticancer Properties

Derivatives with similar structures show antiproliferative effects against cancer cell lines (e.g., A549, PC-3, HepG2). For example, a benzylidene-thioxothiazolidine acetamide inhibited A549 cell migration at 7.0–20.3 µM . The proposed mechanism includes microtubule stabilization, mimicking Taxol’s interaction with tubulin .

Antimicrobial Activity

While direct data for this compound is unavailable, thioxothiazolidines often inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis.

Mechanistic Insights

Molecular Docking Studies

In silico modeling reveals that thioxothiazolidine-acetamides interact with:

-

Urease: Hydrogen bonds with the amide group and hydrophobic contacts with the thiazolidine ring .

-

Tubulin: Binding to Arg 369 in β-tubulin, critical for microtubule stability .

Structure-Binding Relationships

| Feature | Role in Binding | Example Substituent |

|---|---|---|

| Thioxo group (S) | Chelation of metal ions | – |

| Pyridine ring | π-π stacking interactions | Pyridin-2-yl |

| Acetamide group | Hydrogen bonding | –NH–CO– |

Structure-Activity Relationships (SAR)

Modifications to the thiazolidine core and substituents significantly impact activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume